molecular formula C12H11F3N2O B13897139 {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol

{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol

Cat. No.: B13897139
M. Wt: 256.22 g/mol
InChI Key: ATZWHYBBOBJZFI-UHFFFAOYSA-N
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Description

{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is a compound that features an imidazole ring substituted with a trifluoromethyl group and a phenylmethanol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol

InChI

InChI=1S/C12H11F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-6,18H,7H2,1H3

InChI Key

ATZWHYBBOBJZFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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